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Compound of Interest

Compound Name: 1-epi-Regadenoson ethyl ester

Cat. No.: B12399054 Get Quote

Spectroscopic Comparison: 1-epi-Regadenoson
Ethyl Ester vs. Regadenoson
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 1-epi-Regadenoson ethyl
ester and its parent compound, Regadenoson. Due to the limited availability of public

spectroscopic data for 1-epi-Regadenoson ethyl ester, this comparison includes known data

for Regadenoson and theoretically expected data for its ethyl ester derivative based on its

chemical structure.

Introduction
Regadenoson is a selective A2A adenosine receptor agonist widely used as a pharmacologic

stress agent in myocardial perfusion imaging.[1][2][3][4][5][6] 1-epi-Regadenoson ethyl ester
is known as an intermediate in the synthesis of the alpha-isomer impurity of Regadenoson.[7]

Understanding the spectroscopic differences between Regadenoson and its related

compounds is crucial for quality control, impurity profiling, and drug development. This guide

summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.
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Table 1: Molecular Information
Property

1-epi-Regadenoson Ethyl
Ester (Expected)

Regadenoson[1][8][9]

Molecular Formula C₁₇H₂₁N₈O₅ C₁₅H₁₈N₈O₅

Molecular Weight 417.40 g/mol 390.36 g/mol

CAS Number Not available in search results 313348-27-5

Table 2: ¹H NMR Spectroscopy Data
Note: Specific experimental data for 1-epi-Regadenoson ethyl ester is not publicly available.

The expected chemical shifts are based on the structural differences with Regadenoson.

Functional Group
1-epi-Regadenoson Ethyl
Ester (Expected δ, ppm)

Regadenoson
(Literature/Expected δ,
ppm)

Ethyl Ester (-OCH₂CH₃) ~4.1-4.3 (quartet) N/A

Ethyl Ester (-OCH₂CH₃) ~1.2-1.4 (triplet) N/A

Methyl Amide (-NHCH₃) N/A ~2.8 (doublet)

Ribose Protons Similar to Regadenoson ~3.5-6.0

Purine & Pyrazole Protons Similar to Regadenoson ~7.5-8.5

Table 3: ¹³C NMR Spectroscopy Data
Note: Specific experimental data for 1-epi-Regadenoson ethyl ester is not publicly available.

The expected chemical shifts are based on the structural differences with Regadenoson.
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Functional Group
1-epi-Regadenoson Ethyl
Ester (Expected δ, ppm)

Regadenoson
(Literature/Expected δ,
ppm)

Ester Carbonyl (-COO-) ~160-170 N/A

Ethyl Ester (-OCH₂CH₃) ~60-65 N/A

Ethyl Ester (-OCH₂CH₃) ~14-16 N/A

Amide Carbonyl (-CONH-) N/A ~165-175

Methyl Amide (-NHCH₃) N/A ~26

Ribose Carbons Similar to Regadenoson ~60-90

Purine & Pyrazole Carbons Similar to Regadenoson ~100-160

Table 4: Mass Spectrometry Data
Ion

1-epi-Regadenoson Ethyl
Ester (Expected m/z)

Regadenoson (Expected
m/z)[8]

[M+H]⁺ 418.16 391.15

[M+Na]⁺ 440.14 413.13

Table 5: Infrared Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.daicelpharmastandards.com/product-category/regadenoson/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
1-epi-Regadenoson Ethyl
Ester (Expected ν, cm⁻¹)

Regadenoson (Expected ν,
cm⁻¹)

O-H Stretch (Ribose) ~3200-3600 (broad) ~3200-3600 (broad)

N-H Stretch (Amine, Amide) ~3100-3500 ~3100-3500

C-H Stretch (Aliphatic,

Aromatic)
~2850-3100 ~2850-3100

C=O Stretch (Ester) ~1735-1750 N/A

C=O Stretch (Amide) N/A ~1650-1680

C=N, C=C Stretch (Aromatic) ~1400-1600 ~1400-1600

C-O Stretch (Ester, Ether) ~1000-1300 ~1000-1200

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Ionization: Introduce the sample solution into the ion source to generate gas-phase ions. For

ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-

of-Flight, or Orbitrap) to separate them based on their mass-to-charge ratio (m/z).

Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet.

Sample Spectrum: Place the sample in the IR beam and record the sample spectrum.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance

or absorbance versus wavenumber (cm⁻¹).[10][11][12]
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Caption: Workflow for the spectroscopic comparison of related pharmaceutical compounds.

Conclusion
The primary spectroscopic differences between 1-epi-Regadenoson ethyl ester and

Regadenoson are expected to arise from the substitution of the N-methyl carboxamide group in

Regadenoson with an ethyl carboxylate group in the ester derivative. This structural change

would be most evident in:

¹H NMR: The appearance of a quartet and a triplet corresponding to the ethyl group in the

ester, and the absence of the N-methyl doublet seen in Regadenoson.
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¹³C NMR: The presence of signals for the ester carbonyl and the two carbons of the ethyl

group, and the absence of the amide carbonyl and N-methyl carbon signals.

Mass Spectrometry: A predictable mass shift corresponding to the difference in molecular

weight between the two compounds.

Infrared Spectroscopy: A characteristic C=O stretching frequency for the ester at a higher

wavenumber compared to the amide C=O stretch in Regadenoson.

While experimental data for 1-epi-Regadenoson ethyl ester is not readily available, the

expected spectroscopic features provide a solid basis for its identification and differentiation

from Regadenoson in a research or quality control setting. Researchers are encouraged to

acquire experimental data for 1-epi-Regadenoson ethyl ester to confirm these theoretical

predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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